2-Bromo-6-(chloromethyl)benzo[d]oxazole
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Overview
Description
2-Bromo-6-(chloromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and chlorine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)benzo[d]oxazole typically involves the bromination of 6-(chloromethyl)benzo[d]oxazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require a catalyst such as iron(III) bromide to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, including temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chloromethyl)benzo[d]oxazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dehalogenated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, and alkoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoxazole derivatives.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated or partially reduced derivatives.
Scientific Research Applications
2-Bromo-6-(chloromethyl)benzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: Employed in the development of bioactive molecules for studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Agrochemicals: Utilized in the synthesis of agrochemical agents such as herbicides and insecticides.
Material Science: Investigated for its potential use in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(chloromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(chloromethyl)benzo[d]oxazole
- 2-Bromo-6-(methyl)benzo[d]oxazole
- 2-Bromo-6-(hydroxymethyl)benzo[d]oxazole
Comparison
2-Bromo-6-(chloromethyl)benzo[d]oxazole is unique due to the presence of both bromine and chlorine atoms, which enhances its reactivity and versatility in chemical reactions. Compared to its analogs, it offers distinct advantages in terms of synthetic accessibility and potential biological activities. The combination of bromine and chlorine atoms allows for selective functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
Molecular Formula |
C8H5BrClNO |
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Molecular Weight |
246.49 g/mol |
IUPAC Name |
2-bromo-6-(chloromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H5BrClNO/c9-8-11-6-2-1-5(4-10)3-7(6)12-8/h1-3H,4H2 |
InChI Key |
VQZUZWCPSLIGBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CCl)OC(=N2)Br |
Origin of Product |
United States |
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